molecular formula C43H84NO13P B12418947 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium)

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium)

Cat. No.: B12418947
M. Wt: 885.3 g/mol
InChI Key: NPOZNLWSCICHRX-RPQWZNENSA-N
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Description

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) is a deuterium-labeled phosphoinositide. This compound is a derivative of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol (ammonium), where hydrogen atoms are replaced with deuterium. It is primarily used in scientific research for tracing and quantification purposes due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) involves the incorporation of deuterium into the phosphoinositide structure. This is typically achieved through deuterium exchange reactions or by using deuterated precursors during the synthesis of the phosphoinositide .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves multiple steps of synthesis, purification, and quality control to ensure the high purity and isotopic enrichment required for research applications .

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield saturated fatty acid chains .

Scientific Research Applications

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) involves its incorporation into cellular membranes where it participates in various signaling pathways. The deuterium labeling allows for precise tracking and quantification in metabolic studies. It interacts with specific proteins and enzymes involved in phosphoinositide metabolism, thereby influencing cellular functions such as growth, proliferation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This isotopic labeling distinguishes it from other similar compounds and makes it particularly valuable in research applications .

Properties

Molecular Formula

C43H84NO13P

Molecular Weight

885.3 g/mol

IUPAC Name

azane;[(2R)-1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C43H81O13P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(45)55-35(34-54-57(51,52)56-43-41(49)39(47)38(46)40(48)42(43)50)33-53-36(44)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,35,38-43,46-50H,3-16,19-34H2,1-2H3,(H,51,52);1H3/b18-17-;/t35-,38?,39-,40+,41+,42+,43?;/m1./s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2;

InChI Key

NPOZNLWSCICHRX-RPQWZNENSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N

Origin of Product

United States

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